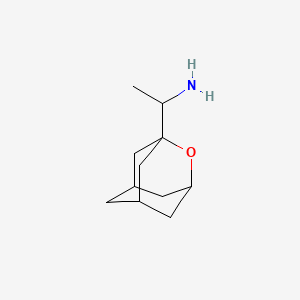![molecular formula C14H18N2 B13498064 (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine](/img/structure/B13498064.png)
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine is a compound that features a cyclobutylmethyl group attached to an indole moiety. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine, often involves the construction of the indole ring system followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives typically involves scalable synthetic routes that ensure high yield and purity. Catalytic methods, such as transition-metal catalysis, are often employed to facilitate the formation of the indole ring and subsequent functionalization . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
化学反応の分析
Types of Reactions
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones under oxidative conditions.
Reduction: Reduction of the indole ring can lead to the formation of indolines.
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include indole-2,3-diones, indolines, and various substituted indoles .
科学的研究の応用
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine has diverse applications in scientific research:
作用機序
The mechanism of action of (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine involves its interaction with specific molecular targets. Indole derivatives often bind to receptors and enzymes, modulating their activity . The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and precursor to serotonin.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation.
Uniqueness
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine is unique due to the presence of the cyclobutylmethyl group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
特性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC名 |
1-cyclobutyl-N-(1H-indol-3-ylmethyl)methanamine |
InChI |
InChI=1S/C14H18N2/c1-2-7-14-13(6-1)12(10-16-14)9-15-8-11-4-3-5-11/h1-2,6-7,10-11,15-16H,3-5,8-9H2 |
InChIキー |
JGHUJDHMKOHKER-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CNCC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


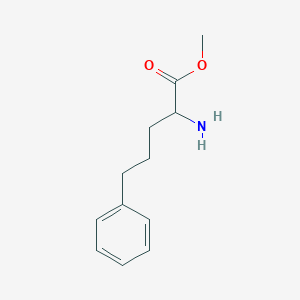
![6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B13497996.png)
![2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
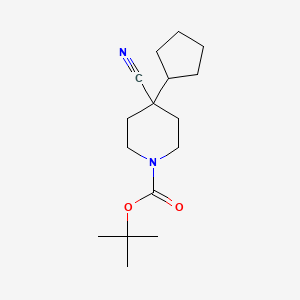
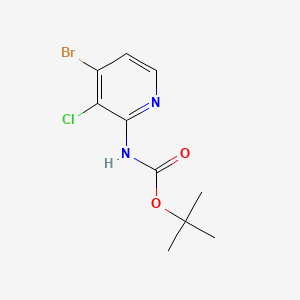
![9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13498033.png)
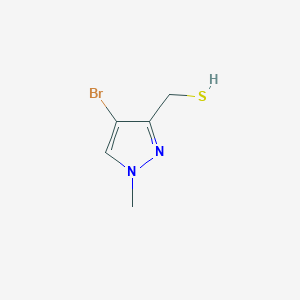
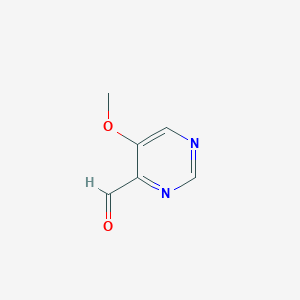
![{[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13498045.png)
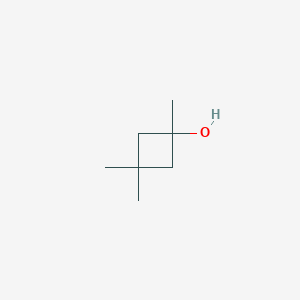
![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate](/img/structure/B13498055.png)
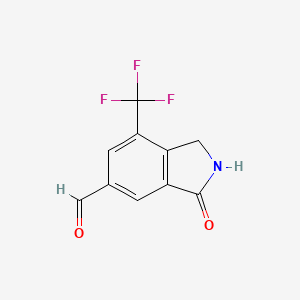
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)
